

Amino-PEG5-alcohol: A Technical Guide to its Physical Form and Appearance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NH2-PEG5-OH*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Amino-PEG5-alcohol, a heterobifunctional polyethylene glycol (PEG) derivative. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies.

Physical and Chemical Properties

Amino-PEG5-alcohol is a versatile linker molecule characterized by a terminal primary amine group and a hydroxyl group, separated by a five-unit polyethylene glycol chain. Its physical state at ambient temperature is typically a colorless to slightly hazy, viscous liquid. The observed state can be influenced by purity and the presence of moisture. While some suppliers may provide it as a solid powder, this is generally characteristic of higher molecular weight PEGs. Given its relatively low molecular weight, the liquid form is more common.

The hydrophilic nature of the PEG spacer imparts excellent solubility in aqueous media and a variety of organic solvents, making it a valuable reagent in bioconjugation and drug delivery applications.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of Amino-PEG5-alcohol.

Property	Value
Molecular Formula	C10H23NO5
Molecular Weight	237.3 g/mol
CAS Number	34188-11-9
Appearance	Colorless to slightly hazy, viscous liquid
Purity	Typically $\geq 95\%$
Boiling Point	346.3 ± 32.0 °C (Predicted)[1]
Solubility	Highly soluble in Water, DMSO, DMF, and DCM[2]
Storage Conditions	-20°C, protected from moisture

Experimental Protocols

The following sections detail generalized experimental methodologies for the characterization of Amino-PEG5-alcohol's physical properties and its application in bioconjugation.

Determination of Physical Properties

2.1.1 Density Measurement

The density of liquid Amino-PEG5-alcohol can be determined using a pycnometer.

- Apparatus: Pycnometer (10 cm³), analytical balance (± 0.1 mg accuracy), constant temperature water bath (± 0.1 K).
- Procedure:
 - Clean and dry the pycnometer thoroughly and record its empty mass.
 - Fill the pycnometer with purified water of a known temperature and record the mass. This allows for the calibration of the pycnometer's volume.
 - Empty and dry the pycnometer.

- Fill the pycnometer with Amino-PEG5-alcohol and immerse it in a constant temperature water bath until thermal equilibrium is reached.
- Record the mass of the pycnometer filled with the sample.
- Calculate the density using the mass of the sample and the calibrated volume of the pycnometer.

2.1.2 Boiling Point Determination

The boiling point can be determined using a standard laboratory distillation apparatus.

- Apparatus: Round-bottom flask, distillation head with a thermometer, condenser, receiving flask, heating mantle.
- Procedure:
 - Place a small volume of Amino-PEG5-alcohol in the round-bottom flask with a few boiling chips.
 - Assemble the distillation apparatus.
 - Gently heat the sample using the heating mantle.
 - The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, observed as a stable temperature on the thermometer during distillation.

Bioconjugation Protocol: PEGylation of a Protein

This protocol outlines a general procedure for the covalent attachment of Amino-PEG5-alcohol to a protein via its primary amine group, reacting with an activated carboxylic acid on the protein.

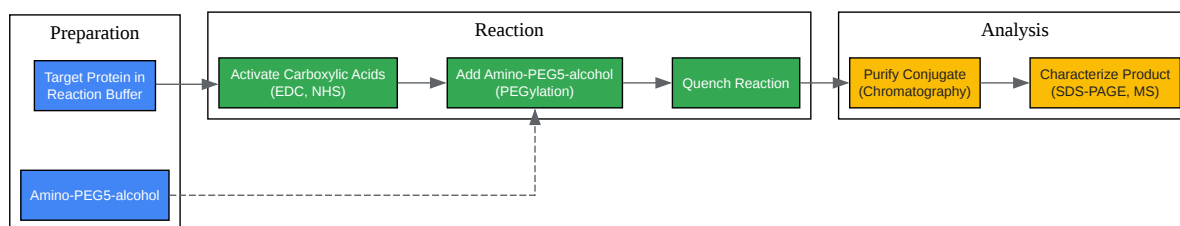
- Materials: Amino-PEG5-alcohol, target protein with an accessible carboxylic acid group, N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS), reaction buffer (e.g., MES or PBS, pH 6.0-7.4), quenching solution (e.g., hydroxylamine), purification column (e.g., size-exclusion or ion-exchange chromatography).

- Procedure:
 - Protein Preparation: Dissolve the target protein in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
 - Activation of Carboxylic Acid: Add a molar excess of EDC and NHS to the protein solution to activate the carboxylic acid groups. Incubate for 15-30 minutes at room temperature.
 - PEGylation Reaction: Add a molar excess of Amino-PEG5-alcohol to the activated protein solution. The reaction is typically allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
 - Quenching: Stop the reaction by adding the quenching solution to react with any unreacted activated esters.
 - Purification: Remove unreacted PEG reagent and byproducts by purifying the PEGylated protein using an appropriate chromatography technique.
 - Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE to confirm the increase in molecular weight and mass spectrometry to determine the degree of PEGylation.

Visualizations

Experimental Workflow for Protein PEGylation

The following diagram illustrates a typical workflow for the PEGylation of a protein using Amino-PEG5-alcohol.



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Caption: A generalized workflow for the bioconjugation of a protein with Amino-PEG5-alcohol.

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References

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- To cite this document: BenchChem. [Amino-PEG5-alcohol: A Technical Guide to its Physical Form and Appearance]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1665361#physical-form-and-appearance-of-amino-peg5-alcohol\]](https://www.benchchem.com/product/b1665361#physical-form-and-appearance-of-amino-peg5-alcohol)

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